Enalapril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.13e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Hypertension

Hypertension, or high blood pressure, is a major risk factor for heart disease, stroke, and kidney failure. Enalapril works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that narrows blood vessels. This leads to relaxation of blood vessels and a subsequent decrease in blood pressure. Numerous clinical trials have demonstrated the efficacy of enalapril in lowering blood pressure in both mild and moderate hypertensive patients [].

Management of Congestive Heart Failure (CHF)

CHF is a condition where the heart weakens and struggles to pump blood efficiently. Enalapril improves heart function in CHF patients by reducing afterload (the force against which the heart contracts) and preload (the amount of blood filling the ventricles before contraction). Studies have shown that enalapril reduces mortality and hospitalization rates in patients with CHF [, , ].

Potential Benefits Beyond Cardiovascular Conditions

Research is ongoing to explore the potential benefits of enalapril beyond its established uses in hypertension and CHF. Some areas of investigation include:

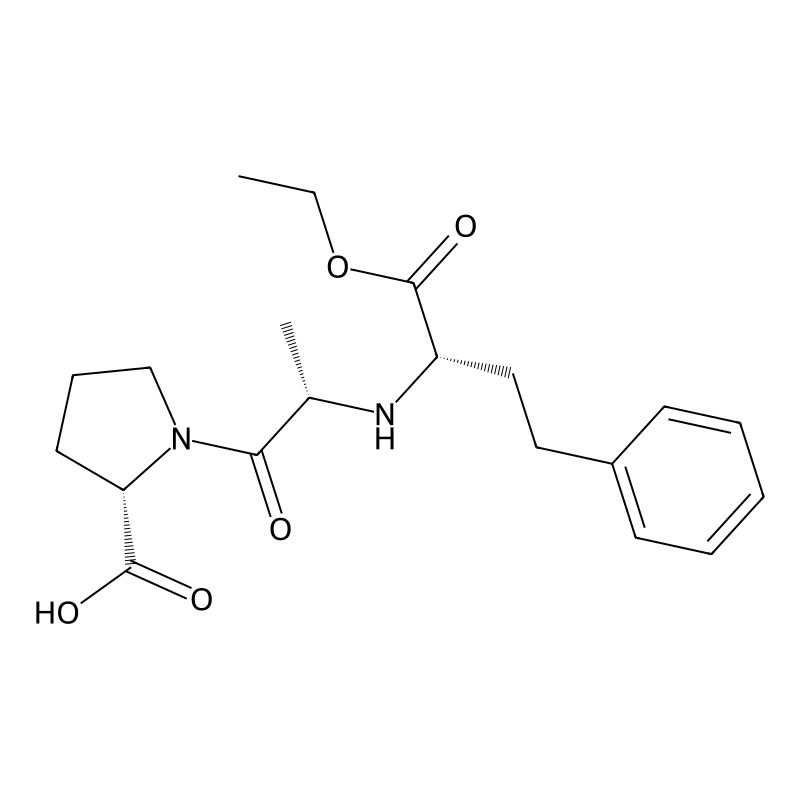

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor, primarily used to manage hypertension and heart failure. It is a prodrug that undergoes hepatic conversion to its active form, enalaprilat, which exerts its therapeutic effects by inhibiting the production of angiotensin II, a potent vasoconstrictor. The chemical structure of enalapril is defined as (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline, with a molecular formula of CHNO .

While generally well-tolerated, enalapril can cause side effects like dizziness, cough, and fatigue []. In rare cases, it may cause allergic reactions or severe low blood pressure. Enalapril can also interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting enalapril treatment.

Safety Data:

- Enalapril has an LD50 (lethal dose for 50% of test subjects) of >2000 mg/kg in rats, indicating low inherent toxicity.

- However, careful monitoring of kidney function is recommended during enalapril therapy, as it can cause worsening kidney function in some patients.

Enalapril's mechanism of action involves several key reactions:

- Conversion to Enalaprilat: Enalapril is metabolized in the liver by carboxylesterase 1 to form enalaprilat, which is the active metabolite responsible for ACE inhibition .

- ACE Inhibition: Enalaprilat binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II. This leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure .

- Renin-Angiotensin-Aldosterone System Modulation: By inhibiting ACE, enalapril increases plasma renin activity and decreases aldosterone secretion, promoting natriuresis (excretion of sodium in urine) and diuresis (increased production of urine) .

Enalapril demonstrates significant biological activity through its antihypertensive effects:

- Blood Pressure Reduction: It effectively lowers blood pressure by causing vasodilation and reducing total peripheral resistance without increasing cardiac oxygen demand .

- Cardiac Remodeling Prevention: Enalapril prevents maladaptive cardiac remodeling associated with chronic hypertension by inhibiting hypertrophy and fibrosis in cardiac tissues .

- Renal Protection: It has been shown to provide renal protection in patients with diabetic nephropathy by reducing intraglomerular pressure .

The synthesis of enalapril involves several steps:

- Starting Materials: The synthesis typically begins with L-proline and other reagents that contain phenylpropyl and ethoxycarbonyl groups.

- Esterification: The formation of the ethyl ester from enalaprilat enhances oral bioavailability. This step is crucial since enalapril itself has poor solubility .

- Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity for pharmaceutical use .

Enalapril is widely used in clinical settings for various conditions:

- Hypertension Management: It is prescribed as a first-line treatment for high blood pressure.

- Heart Failure Treatment: Enalapril improves symptoms and outcomes in patients with heart failure.

- Diabetic Nephropathy: It is effective in slowing the progression of kidney disease in diabetic patients .

Enalapril exhibits several drug interactions that can affect its efficacy and safety:

- Diuretics: Concurrent use may enhance the hypotensive effect but also increase the risk of renal impairment.

- Potassium-Sparing Diuretics: Combining these can lead to hyperkalemia due to reduced potassium excretion .

- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): These can diminish the antihypertensive effects of enalapril and increase the risk of renal toxicity .

Enalapril shares similarities with other ACE inhibitors but possesses unique characteristics:

| Compound | Unique Features | Common Uses |

|---|---|---|

| Captopril | First ACE inhibitor; contains a thiol group | Hypertension, heart failure |

| Lisinopril | Longer half-life; does not require hepatic activation | Hypertension, heart failure |

| Ramipril | Proven cardiovascular benefits beyond hypertension | Hypertension, post-MI care |

| Benazepril | Less frequent dosing; fewer side effects | Hypertension |

Enalapril's unique feature lies in its prodrug status, allowing for better oral bioavailability compared to some other ACE inhibitors like captopril, which has a shorter duration of action due to its thiol moiety . Its ability to modulate the renin-angiotensin-aldosterone system effectively makes it a cornerstone in managing cardiovascular diseases.

This comprehensive analysis explores the structure-activity relationships of enalapril, focusing on its critical functional groups for angiotensin-converting enzyme binding affinity, prodrug design for enhanced oral bioavailability, and comparative structure-activity relationships with related angiotensin-converting enzyme inhibitors. The investigation examines the molecular mechanisms underlying enalapril's therapeutic efficacy and its structural distinctions from other angiotensin-converting enzyme inhibitors [1] [2] [3].

Structure-Activity Relationship Analysis

Critical Functional Groups for Angiotensin-Converting Enzyme Binding Affinity

The structure-activity relationship of enalapril reveals several critical functional groups that are essential for its high-affinity binding to angiotensin-converting enzyme. The active metabolite enalaprilat represents an N-carboxymethyl L-alanyl-L-proline derivative that interacts with multiple binding sites within the enzyme's active site [1].

Zinc-Binding Carboxyl Group

The most critical functional group for angiotensin-converting enzyme inhibition is the carboxyl group that coordinates directly with the catalytic zinc ion. Crystal structure analyses reveal that enalaprilat binds to the zinc ion through its carboxyl group in a tetrahedral coordination geometry, replacing the substrate's scissile amide carbonyl group [2] [3] [4]. This coordination is essential for enzyme inhibition, as removal of the zinc atom results in a dramatic decrease in binding affinity [5]. The carboxyl group forms a stable complex with the zinc ion, with coordination distances of approximately 2.01-2.08 Å as determined by X-ray crystallography [6].

Proline Moiety and S2' Subsite Interactions

The L-proline residue at the C-terminus is fundamental to enalaprilat's binding affinity and is conserved among all naturally occurring peptidic angiotensin-converting enzyme inhibitors [1]. The proline carboxyl group binds through ion-ion interactions to the cationic binding site on angiotensin-converting enzyme, specifically forming hydrogen bonds with Lys511 and Tyr520 residues [6]. The cyclic nature of proline provides structural rigidity and protects the amide bond from hydrolysis by amidases, contributing to the inhibitor's stability [1].

Phenylethyl Side Chain and Hydrophobic Interactions

Enalaprilat contains a phenylethyl group attached to the alanine residue, which enhances binding affinity through hydrophobic and van der Waals interactions with the S1 subsite of the enzyme [1]. The phenyl ring interacts with hydrophobic residues Phe512 and Val518, while the ethyl linker provides optimal positioning for these interactions [6]. These hydrophobic contacts significantly contribute to the binding affinity and distinguish enalaprilat from simpler inhibitors.

Alanyl Methyl Group and S1' Subsite Binding

The alanyl methyl group occupies the S1' subsite and provides hydrophobic interactions that contribute to binding affinity [1]. However, this small methyl group results in weaker interactions compared to the lysine side chain found in lisinopril, which forms strong electrostatic interactions with Glu162 [6]. This structural difference explains why lisinopril exhibits higher binding affinity and greater C-domain selectivity compared to enalaprilat.

| Functional Group | Binding Site | Key Interactions | Contribution to Affinity |

|---|---|---|---|

| Carboxyl (zinc-binding) | Active site zinc | Tetrahedral coordination | Critical for inhibition [2] |

| Proline carboxyl | S2' subsite | H-bonds with Lys511, Tyr520 | Essential for recognition [6] |

| Phenylethyl side chain | S1 subsite | Hydrophobic interactions with Phe512, Val518 | Enhances binding affinity [1] |

| Alanyl methyl | S1' subsite | Weak hydrophobic interactions | Moderate contribution [6] |

| Amide backbone | Active site channel | Hydrogen bonding network | Stabilizes binding geometry [1] |

Role of the Prodrug Design in Oral Bioavailability

Enalapril represents a paradigmatic example of successful prodrug design to overcome the bioavailability limitations of its active metabolite enalaprilat [7] [8] [9]. The prodrug strategy addresses the fundamental challenge that enalaprilat, despite being a potent angiotensin-converting enzyme inhibitor, exhibits poor oral bioavailability due to its highly polar, multiply charged nature at physiological pH [10].

Charge Reduction Strategy

At physiological pH of 7.4, enalaprilat carries three charges: two negative charges on the carboxylate groups and one positive charge on the secondary amine [10]. This high charge density severely impedes membrane permeation and oral absorption. Enalapril addresses this limitation through esterification of one carboxyl group with ethanol, reducing the net charge from three to one at physiological pH [10]. This charge reduction significantly improves the compound's ability to cross intestinal membranes.

Enhanced Lipophilicity and Membrane Permeation

The ethyl ester modification increases enalapril's lipophilicity compared to enalaprilat, with a LogP value of approximately 2.1 for the prodrug compared to the highly hydrophilic active form [8]. This increased lipophilicity facilitates passive diffusion across intestinal epithelial cells and enhances oral absorption. Studies demonstrate that enalapril achieves 60-70% oral bioavailability compared to the negligible bioavailability of enalaprilat when administered orally [8] [11].

Hepatic Activation Mechanism

Following oral absorption, enalapril undergoes rapid and extensive hydrolysis in the liver by carboxylesterase enzymes, specifically carboxylesterase-1, to release the active metabolite enalaprilat [12] [11]. This hepatic first-pass metabolism is essential for therapeutic activity, as enalapril itself is only a weak angiotensin-converting enzyme inhibitor [11] [13]. Peak plasma concentrations of enalapril occur within 1 hour of oral administration, while peak enalaprilat concentrations are reached 3-4 hours post-dosing, reflecting the time required for hepatic conversion [8] [14].

Intestinal Metabolism Considerations

Recent studies have demonstrated that significant enalapril hydrolysis also occurs in the intestine, with approximately 32-51% conversion to enalaprilat occurring during intestinal transit [12]. This intestinal metabolism contributes to the overall bioactivation process and may influence the drug's pharmacokinetic profile. The extent of intestinal conversion varies with experimental conditions and suggests that both intestinal and hepatic metabolism contribute to enalapril's bioactivation.

Pharmacokinetic Advantages

The prodrug design confers several pharmacokinetic advantages beyond improved bioavailability. The effective half-life for enalaprilat accumulation following multiple doses of enalapril is approximately 11 hours, supporting once or twice-daily dosing regimens [8] [14]. The prolonged terminal phase of enalaprilat elimination, with a half-life of approximately 36 hours, represents drug bound to tissue angiotensin-converting enzyme and contributes to sustained therapeutic effects [14].

| Parameter | Enalapril (Prodrug) | Enalaprilat (Active) | Clinical Significance |

|---|---|---|---|

| Oral Bioavailability | 60-70% [8] | <5% [10] | Enables oral administration |

| LogP (Lipophilicity) | 2.1 [8] | <0 | Improved membrane permeation |

| Charges at pH 7.4 | 1 [10] | 3 [10] | Reduced polarity |

| Peak Time | 1 hour [8] | 3-4 hours [8] | Reflects conversion kinetics |

| Half-life | Short [14] | 11 hours (effective) [14] | Sustained therapeutic effect |

Comparative Structure-Activity Relationship with Related Angiotensin-Converting Enzyme Inhibitors

Enalapril vs. Captopril: Sulfhydryl vs. Dicarboxylate Moieties

The comparison between enalapril and captopril illustrates fundamental differences in angiotensin-converting enzyme inhibitor design, particularly regarding zinc-binding mechanisms and overall molecular architecture [15] [16] [9].

Zinc Coordination Mechanisms

Captopril employs a sulfhydryl group for zinc coordination, representing the first successful design of an orally active angiotensin-converting enzyme inhibitor [9] [17]. The thiol group forms a covalent bond with the catalytic zinc ion, requiring deprotonation of the sulfhydryl group for effective binding [5]. In contrast, enalaprilat utilizes a carboxyl group for zinc coordination, forming a more stable tetrahedral coordination complex [2] [4]. The sulfhydryl coordination in captopril provides strong binding but is associated with tissue-variable affinity patterns [18] [19].

Molecular Size and Complexity

Enalapril (molecular weight 376.4 Da) is significantly larger than captopril (217.3 Da), reflecting its more complex dipeptide-analog structure compared to captopril's modified proline design [20]. This size difference affects tissue distribution, with enalaprilat showing more predictable pharmacokinetic behavior compared to captopril's tissue-dependent binding patterns [16] [9].

Binding Affinity and Selectivity Patterns

Crystal structure analyses reveal that both inhibitors make direct interactions with the catalytic zinc ion, but through different mechanisms: captopril via its thiol group and enalaprilat via its carboxylate group [2] [3]. The binding affinities are comparable, with IC50 values of 1.7 nM for captopril and 1.2 nM for enalaprilat [20]. However, captopril demonstrates greater tissue-specific variability in binding affinity, particularly showing higher affinity for pulmonary angiotensin-converting enzyme compared to cardiac angiotensin-converting enzyme [19].

Pharmacokinetic and Clinical Differences

Captopril exhibits rapid onset of action with peak effects within 30 minutes to 1 hour, but has a shorter duration requiring twice or thrice-daily dosing [9] [17]. Enalapril, as a prodrug, has delayed onset but longer duration, typically allowing once or twice-daily administration [9]. The prodrug design of enalapril provides more consistent oral bioavailability compared to captopril, which can be affected by food intake [21] [9].

Side Effect Profiles

The sulfhydryl group in captopril is associated with specific side effects including taste disturbances, skin rash, and proteinuria, which are rarely observed with enalapril [22] [13]. These effects are attributed to the sulfhydryl group's ability to interact with endogenous sulfhydryl-containing compounds and its potential for forming disulfide bonds with proteins [15]. Enalapril, lacking the sulfhydryl moiety, demonstrates a more favorable side effect profile [13].

| Comparison Parameter | Enalapril/Enalaprilat | Captopril | Clinical Implications |

|---|---|---|---|

| Zinc-binding group | Carboxylate [2] | Sulfhydryl [17] | Different binding mechanisms |

| Molecular weight | 376.4 Da [20] | 217.3 Da [20] | Affects tissue distribution |

| Onset of action | 1-2 hours [9] | 0.5-1 hour [9] | Prodrug vs. direct activity |

| Duration of action | 12-24 hours [9] | 6-12 hours [9] | Dosing frequency implications |

| Tissue selectivity | Moderate [16] | High variability [19] | Predictability of effects |

| Side effects | Lower incidence [13] | Sulfhydryl-related [22] | Tolerability differences |

Modifications Influencing Tissue-Specific Angiotensin-Converting Enzyme Inhibition

The development of angiotensin-converting enzyme inhibitors has revealed that structural modifications can significantly influence tissue-specific enzyme inhibition patterns, leading to differential therapeutic effects and side effect profiles [23] [24] [25].

Domain-Selective Binding Patterns

Human somatic angiotensin-converting enzyme contains two homologous domains (N-domain and C-domain), each with distinct physiological roles [23] [20]. The C-domain primarily controls blood pressure regulation, while the N-domain is involved in hematopoietic stem cell proliferation and other functions [26]. Structural modifications in angiotensin-converting enzyme inhibitors can confer selectivity for these domains, potentially reducing side effects while maintaining therapeutic efficacy.

Enalaprilat demonstrates relatively balanced affinity for both domains, modeling to a single binding site in competition studies [27]. This contrasts with more selective inhibitors like quinaprilat, which shows 180-fold selectivity for the C-domain over the N-domain [27]. The balanced binding of enalaprilat may contribute to its broad therapeutic effects but also to its potential for domain-related side effects.

Hydrophobic Modifications and Tissue Affinity

The incorporation of hydrophobic moieties significantly influences tissue-specific angiotensin-converting enzyme inhibition [23] [24]. The rank order of potency against tissue angiotensin-converting enzyme homogenates is quinaprilat = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat [23]. This ranking correlates with the presence and nature of hydrophobic substituents, with more lipophilic inhibitors generally showing enhanced tissue binding.

Enalaprilat's phenylethyl group provides moderate hydrophobic interactions, resulting in intermediate tissue affinity compared to more hydrophobic inhibitors like quinaprilat, which contains additional hydrophobic moieties [27]. These hydrophobic interactions are thought to enhance binding to auxiliary sites adjacent to the zinc-binding site, prolonging residence time and increasing tissue selectivity [1].

Tissue Distribution and Bioavailability Factors

Tissue-specific effects of angiotensin-converting enzyme inhibitors depend not only on binding affinity but also on tissue bioavailability [23] [18]. Perindopril demonstrates the unique ability to cross the blood-brain barrier and inhibit brain angiotensin-converting enzyme, while quinapril shows no brain penetration despite comparable peripheral potency [23]. Enalaprilat, being highly polar, shows limited brain penetration, which may explain its minimal central nervous system effects [28].

The tissue distribution patterns also influence the duration of inhibition in specific organs. Studies using positron emission tomography with [18F]-fluorocaptopril demonstrate that low doses of enalapril (5 mg daily) can achieve >75% inhibition of pulmonary angiotensin-converting enzyme [24]. This suggests that tissue-specific effects may be achievable with appropriate dosing strategies.

Cardiac and Vascular Selectivity

Differential effects of angiotensin-converting enzyme inhibitors on cardiac versus vascular angiotensin-converting enzyme have important therapeutic implications [16] [29]. Captopril shows preferential inhibition of aortic angiotensin-converting enzyme compared to enalaprilat, while both agents achieve comparable renal angiotensin-converting enzyme inhibition [16]. The magnitude of renal angiotensin-converting enzyme inhibition correlates better with long-term blood pressure responses than serum or vascular enzyme inhibition [16].

Enalaprilat demonstrates sustained inhibition of cardiac angiotensin-converting enzyme, which correlates with cardioprotective effects in experimental models [30] [29]. The compound attenuates downregulation of angiotensin-converting enzyme 2 in cardiac tissue and provides protection against ischemia-reperfusion injury [30] [31]. These tissue-specific effects may contribute to the clinical benefits observed in heart failure patients treated with enalapril.

Structure-Function Relationships for Selectivity

The structural determinants of tissue selectivity involve several key features:

Hydrophobic Substituents: Enhanced hydrophobic interactions increase tissue binding and residence time, potentially conferring tissue selectivity [23] [27]. Quinaprilat's tetrahydroisoquinoline moiety exemplifies this principle, providing superior tissue affinity compared to enalaprilat's simpler phenylethyl group.

Charge Distribution: The overall charge and charge distribution affect tissue penetration and binding [10]. Enalaprilat's dicarboxylate structure provides balanced interactions but may limit penetration into certain tissue compartments compared to more neutral or lipophilic inhibitors.

Molecular Size and Flexibility: Larger, more complex inhibitors may show enhanced selectivity through additional binding interactions, but this can come at the cost of reduced bioavailability or altered pharmacokinetics [20].

| Tissue Type | Enalaprilat Selectivity | Structural Basis | Clinical Relevance |

|---|---|---|---|

| Cardiac | Moderate to high [16] | Phenylethyl hydrophobic interactions | Cardioprotective effects |

| Pulmonary | High [24] | Good tissue penetration | Potential for cough side effects |

| Renal | High [16] | Favorable binding kinetics | Renoprotective effects |

| Vascular | Moderate [16] | Balanced domain interactions | Blood pressure control |

| Central nervous system | Low [28] | Limited blood-brain barrier penetration | Reduced central side effects |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.07 (LogP)

log Kow = 0.07 at pH 4.9

2.1

Appearance

Melting Point

143 - 144.5 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 182 companies. For more detailed information, please visit ECHA C&L website;

Of the 21 notification(s) provided by 180 of 182 companies with hazard statement code(s):;

H302 (21.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (51.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (25.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (26.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (40.56%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (16.67%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 (20.56%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Enalapril is included in the database.

Enalapril maleate tablets are indicated for the treatment of hypertension. Enalapril maleate tablets are effective alone or in combination with other antihypertensive agents, especially thiazide-type diuretics. The blood pressure lowering effects of enalapril maleate tablets and thiazides are approximately additive. /Included in US product label/

Enalapril maleate tablets are indicated for the treatment of symptomatic congestive heart failure, usually in combination with diuretics and digitalis. /Included in US product label/

For more Therapeutic Uses (Complete) data for Enalapril (9 total), please visit the HSDB record page.

Pharmacology

Enalapril is a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

MeSH Pharmacological Classification

ATC Code

C09 - Agents acting on the renin-angiotensin system

C09A - Ace inhibitors, plain

C09AA - Ace inhibitors, plain

C09AA02 - Enalapril

Mechanism of Action

Enalapril maleate is a prodrug of enalaprilat and has little pharmacologic activity until hydrolyzed in vivo to enalaprilat. ... Enalapril prevents the conversion of angiotensin I to angiotensin II (a potent vasoconstrictor) through inhibition of angiotensin-converting enzyme (ACE). The drug competes with physiologic substrate (angiotensin I) for the active site of ACE; the affinity of enalaprilat for ACE is approximately 200,000 times greater than that of angiotensin I. In vitro on a molar basis, the affinity of enalaprilat for ACE is 300-1000 or 2-17 times that of enalapril or captopril, respectively. However, in vitro on a molar basis, the ACE-inhibitory effect of enalapril was shown to be similar to that of enalaprilat in rat plasma and kidneys, because these tissues extensively hydrolyze enalapril to form enalaprilat. The drug apparently does not inhibit brain ACE in animals.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Peptidyl-dipeptidases [EC:3.4.15.-]

ACE (CD143) [HSA:1636] [KO:K01283]

Vapor Pressure

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

76095-16-4

Absorption Distribution and Excretion

Enalapril is mainly eliminated through renal excretion, where approximately 94% of the total dose is excreted via urine or feces as either enalaprilat or unchanged parent compound. About 61% and 33% of the total dose can be recovered in the urine and feces, respectively. In the urine, about 40% of the recovered dose is in the form of enalaprilat.

The volume of distribution of enalapril has not been established. Enalaprilat is shown to penetrate into most tissuesm, in particular the kidneys and vascular tissuem, although penetration of the blood-brain barrier has not been demonstrated after administration at therapeutic doses. In dog studies, enalapril and enalaprilat cross the blood-brain barrier poorly. Minimal penetration occurs into breast milk but significant fetal transfer occurs. The drug crosses the placental barrier in rats and hamsters.

Following oral administration in healthy male volunteers, the renal clearance was approximately 158 ± 47 mL/min. It is reported that enalapril and enalaprilat are undetectable in the plasma by 4 hours post-dosing.

Pharmacokinetic and pharmacodynamic of IV enalapril at 0.50 mg/kg, PO placebo and PO enalapril at three different doses (0.50, 1.00 and 2.00 mg/kg) were analyzed in 7 healthy horses. Serum concentrations of enalapril and enalaprilat were determined for pharmacokinetic analysis. Angiotensin-converting enzyme (ACE) activity, serum ureic nitrogen (SUN), creatinine and electrolytes were measured, and blood pressure was monitored for pharmacodynamic analysis. The elimination half-lives of enalapril and enalaprilat were 0.67 and 2.76 hr respectively after IV enalapril. Enalapril concentrations after PO administrations were below the limit of quantification (10 ng/mL) in all horses and enalaprilat concentrations were below the limit of quantification in 4 of the 7 horses. Maximum mean ACE inhibitions from baseline were 88.38, 3.24, 21.69, 26.11 and 30.19% for IV enalapril at 0.50 mg/kg, placebo and PO enalapril at 0.50, 1.00 and 2.00 mg/kg, respectively. Blood pressures, SUN, creatinine and electrolytes remained unchanged during the experiments.

Enalapril maleate, unlike enalaprilat, is well absorbed following oral administration. Although enalaprilat is a more potent angiotensin converting enzyme inhibitor than enalapril, it is poorly absorbed from the GI tract because of its high polarity, with only about 3-12% of an orally administered dose being absorbed. Approximately 55-75% of an oral dose of enalapril maleate is rapidly absorbed from the GI tract in healthy individuals and hypertensive patients. Food does not appear to substantially affect the rate or extent of absorption of enalapril maleate. Following oral administration, enalapril maleate appears to undergo first pass metabolism principally in the liver, being hydrolyzed to enalaprilat.

The hypotensive effect of a single oral dose of enalapril maleate is usually apparent within 1 hr and maximal in 4-8 hr. The hypotensive effect of usual doses of the drug generally persists for 12-24 hr but may diminish toward the end of the dosing interval in some patients. Reduction in blood pressure may be gradual, and several weeks of therapy may be required before the full effect is achieved.

Following IV administration of enalaprilat, the hypotensive effect is usually apparent within 5-15 min with maximal effect occurring within 1-4 hr; the duration of hypotensive effect appears to be dose related, but with the recommended doses, the duration of action in most patients is approximately 6 hr. Plasma angiotensin converting enzyme inhibition and reduction in blood pressure appear to be correlated to a plasma enalaprilat concentration of 10 ng/mL, a concentration at which maximal blockade of plasma angiotensin converting enzyme is achieved. After withdrawal of enalapril or enalaprilat, blood pressure gradually returns to pretreatment levels; rebound hypertension following abrupt withdrawal of the drug has not been reported to date. /Enalaprilat/

For more Absorption, Distribution and Excretion (Complete) data for Enalapril (11 total), please visit the HSDB record page.

Metabolism Metabolites

About 60% of an absorbed dose of enalapril is extensively hydrolyzed to enalaprilat, principally in the liver via esterases. About 20% appears to be hydrolyzed on first pass through the liver; this hydrolysis does not appear to occur in plasma in humans. Enalaprilat is a more potent angiotensin converting enzyme inhibitor than enalapril. There is no evidence of other metabolites of enalapril in humans, rats, or dogs. However, a despropyl metabolite of enalaprilat was identified in urine in rhesus monkeys, accounting for 13% of an oral dose of enalapril maleate. Hydrolysis of enalapril to enalaprilat may be delayed and/or impaired in patients with severe hepatic impairment, but the pharmacodynamic effects of the drug do not appear to be significantly altered.

Associated Chemicals

Enalaprilat; 76420-72-9

Enalaprilat dihydrate; 84680-54-6

Wikipedia

Acepromazine

Drug Warnings

The most frequent adverse cardiovascular effect of enalapril or enalaprilat is hypotension (including postural hypotension and other orthostatic effects), which occurs in about 1-2% of patients with hypertension and in about 5-7% of those with heart failure, following an initial dose or during extended therapy. Syncope occurred in approximately 0.5 or 2% of patients with hypertension or heart failure, respectively. Hypotension or syncope has required discontinuance of therapy in about 0.1 or 2% of patients with hypertension or heart failure, respectively, receiving enalapril.

Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue enalapril maleate tablets as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimester of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus.

Angioedema may occur, especially following the first dose of enalapril, and, if associated with laryngeal edema, may be fatal. If laryngeal stridor or angioedema of the face, extremities, lips, tongue, or glottis occurs, enalapril should be discontinued and the patient carefully observed until swelling disappears. If swelling is confined to the face and lips, the condition generally responds without treatment; however, antihistamines may provide symptomatic relief. Swelling of the tongue, glottis, or larynx may cause airway obstruction, and appropriate therapy (eg, epinephrine, maintenance of patent airway) should be initiated immediately. Patients should be informed that swelling of the face, eyes, lips, or tongue or difficulty in breathing may be signs and symptoms of angioedema, and that they should discontinue enalapril and notify their physician immediately if any of these conditions occurs. The possibility that patients with a history of angioedema unrelated to angiotensin converting enzyme inhibitors may be at increased risk of developing angioedema while receiving the drugs should be considered. Enalapril is contraindicated in patients with a history of angioedema related to angiotensin converting enzyme inhibitor therapy. Enalapril also is contraindicated in patients with known hypersensitivity to the drug or any ingredient in the formulation.

For more Drug Warnings (Complete) data for Enalapril (28 total), please visit the HSDB record page.

Biological Half Life

Following oral admin, the half-life of unchanged enalapril appears to be <2 hr in healthy individuals and in patients with normal hepatic and renal functions, but may be increased in patients with congestive heart failure. Following oral admin of a single 5 or 10 mg dose of enalapril maleate in patients with congestive heart failure, the half-life of enalapril was 3.4 or 5.8 hr, respectively.

Elimination of enalaprilat may also be prolonged in patients with congestive heart failure or impaired hepatic function compared with healthy individuals and patients with hypertension observations of serum concns of enalaprilat over long periods following oral or iv admin suggest that enalaprilat has an avg terminal half-life of about 35-38 hr (range: 30-87 hr). ...The effective half-life for accumulation of enalaprilat (determined from urinary recovery) has been reported to average about 11 hr in healthy individuals with normal renal function.

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: enalapril maleate; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards

Analyte: enalapril maleate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: enalapril maleate; matrix: pharmaceutical preparation (tablet); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)

Analyte: enalopril maleate; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 215 nm and comparison to standards (assay purity)

Storage Conditions

The manufacturer recommends that enalapril maleate tablets be stored in tight containers at a temperature <30 °C and that transient exposure to temperatures warmer than 50 °C be avoided. The tablets should be protected from moisture. The tablets have an expiration date of 30 mos following the date of manufacture when stored at <30 °C. The manufacturer states that extemporaneous preparation of oral solutions of enalapril maleate should be avoided since the drug is not sufficiently stable in solution.

Keep container tightly closed in a dry and well-ventilated place. /Enalapril maleate/

Interactions

Potassium sparing diuretics (eg, amiloride, spironolactone, triamterene), potassium supplements, or potassium-containing salt substitutes should be used with caution and serum potassium should be determined frequently in patients receiving enalapril, since hyperkalemia may occur.

Because ACE inhibitors may promote kinin-mediated prostaglandin synthesis and/or release, concomitant administration of drugs that inhibit prostaglandin synthesis (e.g., aspirin, ibuprofen) may reduce the blood pressure response to ACE inhibitors, including enalapril. Limited data indicate that concomitant administration of ACE inhibitors with nonsteroidal anti-inflammatory agents (NSAIAs) occasionally may result in acute reduction of renal function; however, the possibility cannot be ruled out that one drug alone may cause such an effect. ... Aspirin and other NSAIAs also can attenuate the hemodynamic actions of ACE inhibitors in patients with congestive heart failure. Because ACE inhibitors share and enhance the effects of the compensatory hemodynamic mechanisms of heart failure, with aspirin and other NSAIAs interacting with the compensatory mechanisms rather than with a given ACE inhibitor per se, these desirable mechanisms are particularly susceptible to the interaction and a subsequent potential loss of clinical benefits. As a result, the more severe the heart failure and the more prominent the compensatory mechanisms, the more appreciable the interaction between NSAIAs and ACE inhibitors. Even if optimal dosage of an ACE inhibitor is used in the treatment of congestive heart failure, the potential cardiovascular and survival benefit may not be seen if the patient is receiving an NSAIA concomitantly. In several multicenter studies, concomitant admin of a NSAIA (i.e., a single 350-mg dose of aspirin) in patients with congestive heart failure inhibited favorable hemodynamic effects associated with ACE inhibitors, attenuating the favorable effects of these drugs on survival and cardiovascular morbidity. /ACE inhibitors/

Lithium toxicity has occurred following concomitant administration of enalapril and lithium carbonate and was reversible following discontinuance of both drugs. In one patient, the toxicity was associated with elevated plasma lithium concentration and was manifested as ataxia, dysarthria, tremor, confusion, and altered electroencephalogram, bradycardia and T wave depression also occurred. Moderate renal insufficiency (serum creatinine of 2.2 mg/deciliter) or acute renal failure has also occurred in these patients. The exact mechanism of this interaction remains to be established, but it has been suggested that enalapril may decrease renal elimination of lithium, possibly by increasing sodium excretion secondary to decreased aldosterone secretion or by altering renal function secondary to angiotensin converting enzyme inhibition.

Concomitant use of enalapril and some vasodilating agents (eg, nitrates) or anesthetic agents may cause an exaggerated hypotensive response. Patients receiving enalapril concomitantly with nitrates or with anesthetic agents that produce hypotension should be observed for possible additive hypotensive effects. Fluid volume expansion can correct hypotension during surgery or anesthesia if it is thought to result from an enalapril-induced inhibition of the angiotensin II formation that occurs secondary to compensatory renin release.

Stability Shelf Life

Following dilution of enalaprilat injection in 5% dextrose, 0.9% sodium chloride, 5% dextrose and 0.9% sodium chloride, 5% dextrose in lactated Ringer's, or Isolyte(R) E, solutions of the drug are stable for 24 hrs at room temperature. /Enalaprilat/

Dates

2: Gómez-Díez M, Muñoz A, Caballero JM, Riber C, Castejón F, Serrano-Rodríguez JM. Pharmacokinetics and pharmacodynamics of enalapril and its active metabolite, enalaprilat, at four different doses in healthy horses. Res Vet Sci. 2014 Aug;97(1):105-10. doi: 10.1016/j.rvsc.2014.06.006. Epub 2014 Jun 12. PubMed PMID: 24972864.

3: Kechagia IA, Kalantzi L, Dokoumetzidis A. Extrapolation of enalapril efficacy from adults to children using pharmacokinetic/pharmacodynamic modelling. J Pharm Pharmacol. 2015 Nov;67(11):1537-45. doi: 10.1111/jphp.12471. Epub 2015 Aug 10. PubMed PMID: 26256099.

4: Tarkiainen EK, Tornio A, Holmberg MT, Launiainen T, Neuvonen PJ, Backman JT, Niemi M. Effect of carboxylesterase 1 c.428G > A single nucleotide variation on the pharmacokinetics of quinapril and enalapril. Br J Clin Pharmacol. 2015 Nov;80(5):1131-8. doi: 10.1111/bcp.12667. Epub 2015 Jun 11. PubMed PMID: 25919042; PubMed Central PMCID: PMC4631185.

5: Maldonado J, Pereira T, Tavares A. Efficacy and safety of a lercanidipine/enalapril fixed-dose combination in hypertensive patients in Portugal. Drugs R D. 2014 Jun;14(2):147-54. doi: 10.1007/s40268-014-0046-8. PubMed PMID: 24831818; PubMed Central PMCID: PMC4070459.

6: CONSENSUS Trial Study Group. Effects of enalapril on mortality in severe congestive heart failure. Results of the Cooperative North Scandinavian Enalapril Survival Study (CONSENSUS). N Engl J Med. 1987 Jun 4;316(23):1429-35. PubMed PMID: 2883575.

7: Chompoosan C, Buranakarl C, Chaiyabutr N, Chansaisakorn W. Decreased sympathetic tone after short-term treatment with enalapril in dogs with mild chronic mitral valve disease. Res Vet Sci. 2014 Apr;96(2):347-54. doi: 10.1016/j.rvsc.2014.01.006. Epub 2014 Feb 3. PubMed PMID: 24559801.

8: Pees M, Pees K, Abraham G, Lierz M, Ungemach FR, Krautwald-Junghanns ME. [Examinations on the pharmacokinetics and compatibility of enalapril in racing pigeons]. Tierarztl Prax Ausg K Kleintiere Heimtiere. 2013;41(5):319-25. German. PubMed PMID: 24127029.

9: Burckhardt BB, Tins J, Laeer S. Simultaneous quantitative and qualitative analysis of aliskiren, enalapril and its active metabolite enalaprilat in undiluted human urine utilizing LC-ESI-MS/MS. Biomed Chromatogr. 2014 Dec;28(12):1679-91. doi: 10.1002/bmc.3201. Epub 2014 May 2. PubMed PMID: 24788577.

10: Danafar H, Manjili HK, Najafi M. Study of Copolymer Composition on Drug Loading Efficiency of Enalapril in Polymersomes and Cytotoxicity of Drug Loaded Nanoparticles. Drug Res (Stuttg). 2016 Sep;66(9):495-504. Epub 2016 Jul 19. PubMed PMID: 27434113.

11: SOLVD Investigators, Yusuf S, Pitt B, Davis CE, Hood WB Jr, Cohn JN. Effect of enalapril on mortality and the development of heart failure in asymptomatic patients with reduced left ventricular ejection fractions. N Engl J Med. 1992 Sep 3;327(10):685-91. Erratum in: N Engl J Med 1992 Dec 10;327(24):1768. PubMed PMID: 1463530.

12: Ramusovic S, Thielking G, Läer S. Determination of enalapril and enalaprilat in small human serum quantities for pediatric trials by HPLC-tandem mass spectrometry. Biomed Chromatogr. 2012 Jun;26(6):697-702. doi: 10.1002/bmc.1716. Epub 2011 Sep 23. PubMed PMID: 21953651.

13: Antza C, Stabouli S, Kotsis V. Combination therapy with lercanidipine and enalapril in the management of the hypertensive patient: an update of the evidence. Vasc Health Risk Manag. 2016 Nov 15;12:443-451. eCollection 2016. Review. PubMed PMID: 27895487; PubMed Central PMCID: PMC5118038.

14: Cheregi M, Albu F, Udrescu Ş, Răducanu N, Medvedovici A. Greener bioanalytical approach for LC/MS-MS assay of enalapril and enalaprilat in human plasma with total replacement of acetonitrile throughout all analytical stages. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 May 15;927:124-32. doi: 10.1016/j.jchromb.2012.11.023. Epub 2012 Nov 30. PubMed PMID: 23266124.

15: Fontana V, Silva PS, Izidoro-Toledo TC, Biagi C, Oliveira EB, Gerlach RF, Tanus-Santos JE. Comprehensive evaluation of the effects of enalapril on matrix metalloproteinases levels in hypertension. Cardiovasc Drugs Ther. 2012 Dec;26(6):511-9. doi: 10.1007/s10557-012-6420-2. PubMed PMID: 23085896.

16: Egan CG, Pontremoli R. Role of the fixed-dose combination lercanidipine-enalapril in renal protection. J Nephrol. 2011 Jul-Aug;24(4):428-37. doi: 10.5301/JN.2011.6271. Review. PubMed PMID: 21279953.

17: Arafat T, Awad R, Hamad M, Azzam R, Al-Nasan A, Jehanli A, Matalka K. Pharmacokinetics and pharmacodynamics profiles of enalapril maleate in healthy volunteers following determination of enalapril and enalaprilat by two specific enzyme immunoassays. J Clin Pharm Ther. 2005 Aug;30(4):319-28. PubMed PMID: 15985045.

18: Frost L, Böttcher M, Bøtker HE, Kristensen SD, Nørgaard A. Enalapril and exercise-induced hyperkalemia. A study of patients randomized to double-blind treatment with enalapril or placebo after acute myocardial infarction. Int J Cardiol. 1992 Dec;37(3):401-5. PubMed PMID: 1468826.

19: Ghosh C, Jain I, Shinde CP, Chakraborty BS. Rapid and sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of enalapril and its major metabolite enalaprilat, in human plasma: application to a bioequivalence study. Drug Test Anal. 2012 Feb;4(2):94-103. doi: 10.1002/dta.241. Epub 2011 Feb 21. PubMed PMID: 21341376.

20: Morgan TO, Anderson A. Hemodynamic comparisons of enalapril and felodipine and their combination. Kidney Int Suppl. 1992 May;36:S78-81. PubMed PMID: 1614072.